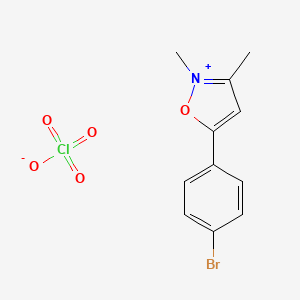
5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is a heterocyclic compound featuring a bromophenyl group attached to an oxazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-bromobenzaldehyde with acetone and hydroxylamine hydrochloride to form an intermediate oxime. This intermediate is then cyclized using an acid catalyst to yield the oxazolium salt. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxazolium ring can participate in redox reactions under specific conditions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes and other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are conducted under inert atmospheres.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxazolium ring.
Cycloaddition Reactions: Products include fused ring systems with potential biological activity.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The bromophenyl group can interact with biological macromolecules, while the oxazolium ring can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl group but differs in its overall structure and reactivity.
3-(4-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another bromophenyl derivative with different biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with distinct pharmacological properties.
Uniqueness
5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ring, which imparts specific chemical reactivity and potential biological activity. Its combination of a bromophenyl group and an oxazolium ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
52063-27-1 |
|---|---|
Fórmula molecular |
C11H11BrClNO5 |
Peso molecular |
352.56 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C11H11BrNO.ClHO4/c1-8-7-11(14-13(8)2)9-3-5-10(12)6-4-9;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
ZUJNFAHGNPPEQO-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](OC(=C1)C2=CC=C(C=C2)Br)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




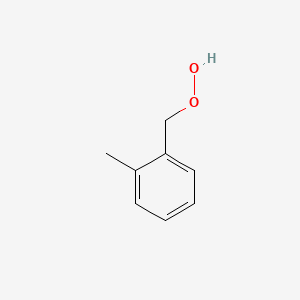
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
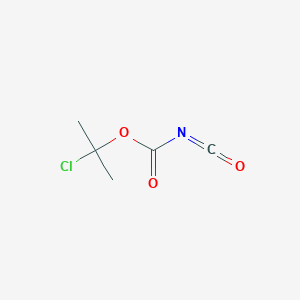
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)

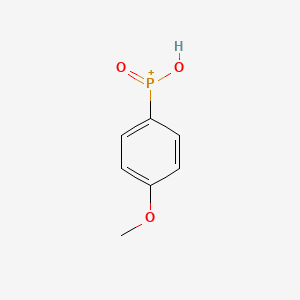
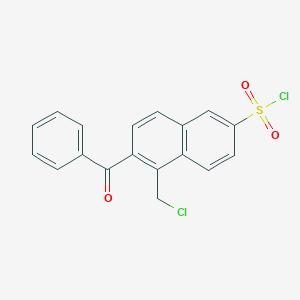
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
